1,2-Bis(3-bromophenyl)ethyne
Overview
Description
1,2-Bis(3-bromophenyl)ethyne is a chemical compound with the molecular formula C14H8Br2 . It is related to other nitrogen-rich organic compounds by their synthesis .
Molecular Structure Analysis
The molecular structure of 1,2-Bis(3-bromophenyl)ethyne consists of two bromophenyl groups attached to an ethyne group . The average mass of the molecule is 336.021 Da, and the monoisotopic mass is 333.899261 Da .Physical And Chemical Properties Analysis
1,2-Bis(3-bromophenyl)ethyne is a solid crystal or powder at room temperature . It has a molecular weight of 336.03 g/mol .Scientific Research Applications
1. Specific Scientific Field Molecular Electronics
3. Detailed Description of the Methods of Application or Experimental Procedures The unsymmetrically substituted biphenylethane derivatives were synthesized using the so far unexplored unsymmetrically substituted 1,2-bis(4-bromophenyl)ethanes as key intermediates . These were obtained from the corresponding tolane precursor by selective hydrogenation .
Detection of Nitroaromatic Compounds
- Specific Scientific Field: Environmental Chemistry
- Comprehensive and Detailed Summary of the Application: “1,2-Bis(3-bromophenyl)ethyne” is used in the synthesis of a tetraphenylethylene-based probe for the rapid detection of nitroaromatic compounds in aqueous media . Nitroaromatic compounds are widely used in various explosive formulations and are hazardous for human health and the environment .
- Detailed Description of the Methods of Application or Experimental Procedures: The probe was synthesized using McMurry coupling and Suzuki cross-coupling strategies . The AIE properties of the probe have been utilized for facile detection of nitroaromatic compounds through a fluorescence quenching mechanism .
- Thorough Summary of the Results or Outcomes Obtained: The probe was able to detect nitroaromatic compounds at a concentration as low as 1.0 nM . A paper strip adsorbed with the probe was developed for rapid and convenient detection of nitroaromatic compounds .
Synthesis of Conjugated Microporous Polymers
- Specific Scientific Field: Material Science
- Comprehensive and Detailed Summary of the Application: “1,2-Bis(3-bromophenyl)ethyne” is used in the synthesis of conjugated microporous polymers (CMPs) . CMPs are prospective adsorbents for organic pollutant treatments due to their simplicity, high performance, low cost, and processing under ambient conditions .
Synthesis of Fluorescent Probes
- Specific Scientific Field: Analytical Chemistry
- Comprehensive and Detailed Summary of the Application: “1,2-Bis(3-bromophenyl)ethyne” is used in the synthesis of thiophene-substituted tetraphenylethylene (THTPE), a fluorescent probe with aggregation-induced emission (AIE) behavior . This probe can be used for the detection of nitroaromatic compounds (NACs), which are widely used in various explosive formulations and are hazardous for human health and the environment .
- Detailed Description of the Methods of Application or Experimental Procedures: The probe was synthesized using McMurry coupling and Suzuki cross-coupling strategies . The AIE properties of THTPE have been utilized for the detection of NACs through a fluorescence quenching mechanism .
- Thorough Summary of the Results or Outcomes Obtained: The probe was able to detect NACs at a concentration as low as 1.0 nM . A paper strip adsorbed with the AIE-based THTPE fluorophore was developed for rapid and convenient detection of NAC-based analytes .
Synthesis of Conjugated Microporous Polymers
- Specific Scientific Field: Material Science
- Comprehensive and Detailed Summary of the Application: “1,2-Bis(3-bromophenyl)ethyne” is used in the synthesis of conjugated microporous polymers (CMPs) . CMPs are prospective adsorbents for organic pollutant treatments due to their simplicity, high performance, low cost, and processing under ambient conditions .
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .
properties
IUPAC Name |
1-bromo-3-[2-(3-bromophenyl)ethynyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-6,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXUXTVJTIPBAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C#CC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(3-bromophenyl)ethyne |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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